2,2-Dimethylethenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with various organic compounds. While specific details on the synthesis of 2,2-Dimethylethenylboronic acid were not found, research on similar compounds like phenylboronic acid indicates reactions with N,N′-dihydroxy-N,N′-dimethylmethanediamine leading to complex boron-containing structures (Kliegel et al., 1989).
Molecular Structure Analysis
Boronic acids typically have a tetrahedral boron center, and this is consistent across various derivatives. For example, studies on organoboron compounds reveal structures with tetrahedrally coordinated boron atoms, which could be similar in 2,2-Dimethylethenylboronic acid (Rettig & Trotter, 1983).
Chemical Reactions and Properties
Boronic acids are known for their ability to form reversible covalent bonds with diols and similar molecules, which is a key feature in their reactivity. Phenylboronic acid, for instance, reacts with dihydroxyaminals to form complex boracyclooctanes, demonstrating the versatility of boronic acids in forming cyclic structures (Kliegel, Lubkowitz, Rettig, & Trotter, 1993).
Physical Properties Analysis
The physical properties of boronic acids, such as solubility and melting points, can vary widely depending on the substituents attached to the boron atom. Studies on similar compounds, like 4-Mercaptophenylboronic acid, through spectroscopic methods, provide insights into their physical behavior and structure (Parlak et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,2-Dimethylethenylboronic acid would likely involve its ability to act as a Lewis acid and its reactivity towards nucleophiles. Boronic acids are often used in organic synthesis, particularly in Suzuki coupling reactions, due to their unique reactivity profile. Studies on different boronic acids, like aryl- and alkenylboronic esters, illustrate their reactivity in various chemical transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Scientific Research Applications
Catalytic Carboxylation with CO2 : 2,2-Dimethylethenylboronic acid esters can be used in rhodium(I)-catalyzed carboxylation reactions with CO2, leading to the efficient production of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method is valuable for synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Polymorph Control in Crystallization : It can be used as a model substance for studying polymorph control in phenylboronic acids. Different crystallization conditions from various solvents lead to different stable forms, highlighting its significance in crystallization studies (Semjonova & Be̅rziņš, 2022).
Hydrogen Bonding Studies : The compound exhibits interesting hydrogen bonding characteristics. For instance, a 2,2-dimethylbutynoic acid with a pyridone terminus can form intermolecularly hydrogen-bonded dimers, providing insights into molecular recognition and interaction (Wash, Maverick, Chiefari, & Lightner, 1997).
Cytogenotoxicity Evaluation : The cytogenotoxic effects of novel phenylboronic acid derivatives, like 2-(bromoacetamido) phenylboronic acid, have been assessed using the Allium cepa test, offering insights into their potential risks and benefits for treating human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).
Synthesis Optimization : Research has been conducted on improving the synthesis processes of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, which have wide applications in electronics, medicine, and biology (Deng et al., 2009).
Fluorescent Sensors for Carbohydrates : 2,2-Dimethylethenylboronic acid derivatives are used in the synthesis of ethynylarylboronates, which are important for developing boronic acid-based fluorescent sensors for carbohydrates (Zheng, Reid, Lin, & Wang, 2006).
Anticancer Activity : Phenylboronic acid and benzoxaborole derivatives, including those related to 2,2-Dimethylethenylboronic acid, show promise as antiproliferative and proapoptotic compounds with specific modes of action, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylprop-1-enylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRSOGVYOIVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376880 | |
Record name | 2,2-Dimethylethenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylethenylboronic acid | |
CAS RN |
14559-88-7 | |
Record name | 2,2-Dimethylethenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14559-88-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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